molecular formula C14H15NO4S B5663800 2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate

2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate

Cat. No. B5663800
M. Wt: 293.34 g/mol
InChI Key: CHAYEKIYKLOJAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Benzoxathiol-2-one derivatives, closely related to "2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate," involves reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The reactions yield high in cases with thiourea in ethanol in the presence of hydrochloric acid, demonstrating the significant role of reagents and conditions in the synthesis process (Konovalova et al., 2020).

Molecular Structure Analysis

The molecular structure of "2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate" derivatives can be analyzed through X-ray diffraction, as demonstrated in the study of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, where the structure was confirmed by fixing the proton in the O2 atom through dimers with a H-bond distance of 1.9 A (Sañudo et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving "2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate" derivatives could involve complex processes such as iodolactamization, as seen in the enantioselective synthesis of related compounds, highlighting the intricate mechanisms that govern the formation and transformation of these molecules (Campbell et al., 2009).

properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-13(15-9-4-2-1-3-5-9)18-10-6-7-12-11(8-10)19-14(17)20-12/h6-9H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAYEKIYKLOJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC3=C(C=C2)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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